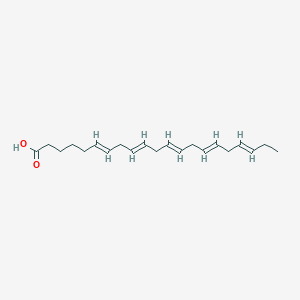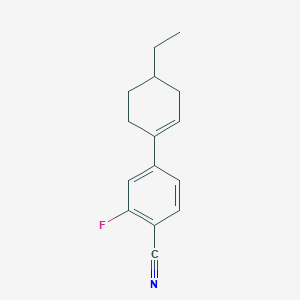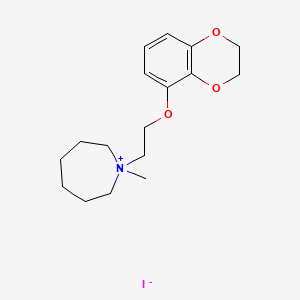
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide is a complex organic compound that features a benzodioxin moiety linked to an azepane ring via an ethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting benzodioxin is then reacted with an appropriate alkylating agent to introduce the ethyl group. The final step involves the quaternization of the azepane nitrogen with methyl iodide to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide undergoes various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: N-substituted azepane derivatives.
Applications De Recherche Scientifique
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxan: Shares the benzodioxin core but lacks the azepane ring.
2,3-Dihydro-1,4-benzodioxin: A simpler analog without the ethyl and azepane substituents.
Uniqueness
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide is unique due to the combination of the benzodioxin and azepane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
2906-84-5 |
|---|---|
Formule moléculaire |
C17H26INO3 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]-1-methylazepan-1-ium;iodide |
InChI |
InChI=1S/C17H26NO3.HI/c1-18(9-4-2-3-5-10-18)11-12-19-15-7-6-8-16-17(15)21-14-13-20-16;/h6-8H,2-5,9-14H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KAOXMQZGJURCQP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCCC1)CCOC2=CC=CC3=C2OCCO3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


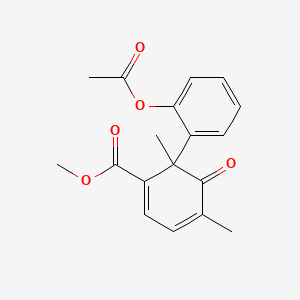


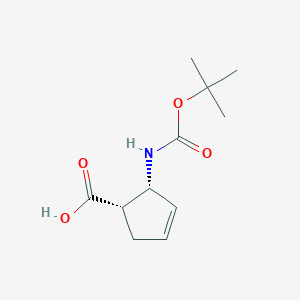
![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)

![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13833710.png)
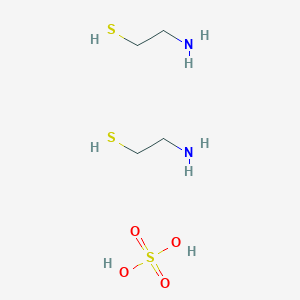
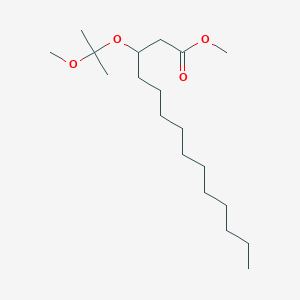
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
